Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 4-methyl-1,2,5-oxadiazole (oxadiazole) moiety at position 7 and an ester group at position 2. This compound is part of a broader class of pyrazolopyrimidines, which are renowned for their fluorescent properties and applications in medicinal chemistry, particularly as kinase inhibitors .
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between 5-aminopyrazoles and β-dicarbonyl compounds, such as diketones or keto esters, under acidic or basic conditions . For example, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate—a simpler analog—is synthesized from readily available reagents and serves as a model for studying substituent effects .
Properties
IUPAC Name |
ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-3-19-12(18)8-6-14-17-9(4-5-13-11(8)17)10-7(2)15-20-16-10/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDIEJHAFBNYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=NON=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119616 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-(4-methyl-1,2,5-oxadiazol-3-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-58-6 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-(4-methyl-1,2,5-oxadiazol-3-yl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-(4-methyl-1,2,5-oxadiazol-3-yl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Aminopyrazole Intermediates
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between β-ketoesters and aminopyrazole derivatives. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate (3 ) serves as a key intermediate, synthesized by condensing 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate. Subsequent cyclization with urea or thiourea under basic conditions yields pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the versatility of β-ketoesters in annulation reactions.
Role of Tosyl Protecting Groups
The use of tosyl (p-toluenesulfonyl) groups in intermediates like 3 enhances solubility and prevents undesired side reactions during cyclization. Deprotection via hydrolysis or nucleophilic substitution is often required post-cyclization to free the pyrazolo[1,5-a]pyrimidine core for further functionalization.
Key Synthetic Routes and Comparative Analysis
Route 1: Sequential Cyclization-Coupling
Route 2: In Situ Oxadiazole Formation
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Core Synthesis : Ethyl 7-amino-pyrazolo[1,5-a]pyrimidine-3-carboxylate is prepared via cyclocondensation.
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Oxadiazole Cyclization : The amine at position 7 reacts with methylglyoxal and hydroxylamine hydrochloride under acidic conditions to form the oxadiazole.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Temperature and Time Dependence
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Cyclization reactions require heating to 70–110°C for 4–12 hours, with prolonged times favoring oxadiazole formation.
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Coupling reactions proceed optimally at 80–100°C with microwave assistance reducing reaction times by 50%.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative, a common modification for enhancing solubility or enabling further derivatization.
Mechanistic Insight :
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Alkaline hydrolysis proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a carboxylate intermediate.
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Acidic conditions promote protonation of the carbonyl oxygen, facilitating cleavage of the ester group and subsequent decarboxylation .
Functionalization of the Oxadiazole Ring
The 4-methyl-1,2,5-oxadiazole (oxadiazole) ring exhibits stability under mild conditions but participates in selective reductions and ring-opening reactions.
Key Findings :
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Reduction of the oxadiazole ring to an amine is achieved via catalytic transfer hydrogenation, preserving the pyrazolo-pyrimidine core .
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Alkylation at the oxadiazole nitrogen requires mild bases (e.g., K₂CO₃) to avoid side reactions .
Modifications at the Pyrazolo-Pyrimidine Core
Electrophilic substitution and cross-coupling reactions target the electron-rich pyrazolo-pyrimidine system.
Structural Impact :
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Bromination occurs preferentially at the C5 position of the pyrimidine ring due to electron density distribution .
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Cross-coupling reactions enable the introduction of aryl groups for tuning pharmacokinetic properties .
Coordination Chemistry
The carboxylate form (post-hydrolysis) acts as a polydentate ligand in metal complexes, leveraging both pyrazolo-pyrimidine N-atoms and carboxylate O-atoms.
Notable Features :
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The carboxylate group facilitates chelation, forming stable octahedral or square-planar geometries .
Decarboxylation and Side Reactions
Decarboxylation is a competing pathway during ester hydrolysis, particularly under harsh conditions.
| Substrate | Conditions | Primary Product | Byproducts | Reference |
|---|---|---|---|---|
| Ethyl ester derivative | HCl (12M), reflux, 6h | 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine | Nitroso derivatives (traces) |
Optimization Strategies :
Scientific Research Applications
Anticancer Activity
One of the most promising applications of ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is in the development of anticancer agents. Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit significant inhibitory effects on various cancer cell lines. For instance:
- Mechanism of Action : The compound may inhibit specific protein interactions critical for cancer cell proliferation. Studies have shown that similar compounds can disrupt c-Myc-Max dimerization, a process essential for tumor growth and survival .
Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial properties. The oxadiazole moiety in its structure is known for contributing to antimicrobial activity. Preliminary studies indicate that derivatives of this compound could be effective against certain bacterial strains .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specific studies focus on its ability to inhibit enzymes involved in metabolic pathways related to cancer and infectious diseases. This inhibition could lead to decreased disease progression and enhanced therapeutic efficacy.
Drug Development
The compound's unique structural features make it a candidate for drug development in various therapeutic areas. Its ability to modulate biological targets suggests potential applications in treating conditions such as:
- Cancer
- Bacterial infections
Development of Functional Materials
In addition to its biological applications, this compound can be utilized in the synthesis of functional materials. Its unique properties allow it to be incorporated into polymers and coatings that require specific chemical resistance or thermal stability.
Photonic Applications
The incorporation of this compound into photonic devices is another area of interest. Its ability to absorb light at specific wavelengths can be exploited in developing sensors or other optical devices.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Substituent Effects on Optical Properties
The optical properties of pyrazolo[1,5-a]pyrimidines are highly sensitive to substituents. For instance:
- Compound 86 : Ethyl 7-aryl-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles exhibit absorption maxima (λmax,abs) between 267–296 nm and emission maxima (λmax,em) at 304–332 nm .
- Compound 87: Replacing the aryl group with an amino group at C7 (e.g., 7-amino-6-aroyl derivatives) shifts λmax,abs to 336–360 nm and λmax,em to 393–414 nm, indicating enhanced conjugation and fluorescence .
Stability and Reactivity
- Ester Hydrolysis: Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates are prone to decarboxylation under alkaline or acidic hydrolysis. For example, ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate undergoes rapid decarboxylation in acidic media, yielding 3-unsubstituted derivatives .
- Amide Replacements : To address metabolic instability, researchers have replaced ester groups with amides. This modification improves microsomal stability and potency in B-Raf inhibitors, as seen in pyrazolo[1,5-a]pyrimidine-3-carboxamides .
Physicochemical Properties
The table below compares key attributes of the target compound and analogs:
Biological Activity
Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₁N₅O₃
- CAS Number : 2250288-69-6
The structure integrates a pyrazolo[1,5-a]pyrimidine core with an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed for several derivatives:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Highly active against Staphylococcus aureus |
| Other derivatives | Varies | Varies | Moderate activity |
These findings indicate that this compound not only inhibits bacterial growth but also exhibits bactericidal properties against resistant strains .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. Specifically, it has shown promise as an inhibitor of:
- DNA Gyrase : IC₅₀ values ranged from 12.27 to 31.64 µM.
- Dihydrofolate Reductase (DHFR) : IC₅₀ values ranged from 0.52 to 2.67 µM.
These results suggest that this compound could be a valuable candidate for further development as an antimicrobial agent targeting bacterial DNA replication and folate synthesis pathways .
Case Studies and Research Findings
Several case studies have focused on the broader class of pyrazolo compounds, demonstrating their effectiveness in various biological assays:
- In Vitro Studies : A study evaluated the antimicrobial efficacy of multiple pyrazole derivatives against clinical isolates of bacteria and fungi. The results showed that derivatives similar to this compound exhibited superior activity compared to traditional antibiotics .
- Synergistic Effects : In combination assays with conventional antibiotics like Ciprofloxacin and Ketoconazole, certain pyrazole derivatives reduced MIC values significantly, indicating potential synergistic effects that could enhance therapeutic outcomes .
Q & A
Q. What are the common synthetic strategies for preparing Ethyl 7-(4-methyl-1,2,5-oxadiazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. A widely used approach includes:
- Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring .
- Functionalization of the pyrimidine core via nucleophilic substitution or coupling reactions. For example, the oxadiazole moiety (4-methyl-1,2,5-oxadiazol-3-yl) can be introduced through palladium-catalyzed cross-coupling or cycloaddition reactions .
- Esterification at the 3-position using ethyl chloroformate or similar reagents under basic conditions .
Key intermediates and yields are reported in analogous compounds, such as ethyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates, synthesized via reactions between 5-aminopyrazole and enaminones .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR : Essential for confirming substitution patterns and aromaticity. For example, the ester carbonyl (C=O) typically resonates at ~160-170 ppm in 13C NMR, while pyrimidine protons appear as distinct singlets or doublets in 1H NMR .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters, C≡N at ~2200 cm⁻¹ for nitriles) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. For instance, the molecular ion peak for ethyl pyrazolo[1,5-a]pyrimidine derivatives is often observed as [M+H]+ in EI-MS .
- Elemental Analysis : Confirms C, H, N content (e.g., theoretical vs. experimental values for analogs show <0.5% deviation ).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent and Catalyst Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while KHSO₄ or ultrasound irradiation accelerates cyclization .
- Temperature Control : Reflux in ethanol or toluene (80-100°C) improves reaction rates for cycloaddition steps, but excessive heat may degrade sensitive substituents like oxadiazoles .
- Workup Strategies : Acid-base extraction removes unreacted precursors, and column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products .
For example, ultrasonic irradiation at 60-65°C reduced reaction time from hours to minutes for related pyrazolo[1,5-a]pyrimidines .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds. For instance, the 4-methyl-1,2,5-oxadiazole group’s protons resonate at δ 2.5-2.7 ppm in 1H NMR, distinct from phenyl or pyrimidine signals .
- X-ray Crystallography : Resolves ambiguities in substitution patterns. A study on pyrazolo[1,5-a]pyridine derivatives used X-ray to confirm regioselectivity in cyclization reactions .
- 2D NMR Techniques : COSY and HSQC clarify coupling relationships, especially in crowded aromatic regions .
Q. What role does the 4-methyl-1,2,5-oxadiazole substituent play in the compound’s reactivity and bioactivity?
- Electronic Effects : The oxadiazole’s electron-withdrawing nature increases electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., amide coupling) .
- Biological Relevance : Oxadiazole derivatives are known for kinase inhibition and antimicrobial activity. For example, trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines exhibit antitumor properties .
- Steric Considerations : The methyl group on oxadiazole may influence binding affinity in enzyme pockets, as seen in analogs targeting inflammatory pathways .
Methodological Guidance for Experimental Design
Q. How to design a kinetic study for reactions involving this compound?
- Variable Control : Monitor reaction progress under varying temperatures (25-100°C), solvent polarities (DMF vs. THF), and catalyst loadings (e.g., 0.1-1.0 equiv KHSO₄) .
- Sampling Intervals : Use TLC or HPLC at 10-minute intervals to track intermediate formation and optimize reaction time .
- Rate Law Determination : Plot concentration vs. time data to identify zero- or first-order kinetics for key steps like ester hydrolysis .
Q. What strategies mitigate side reactions during functionalization of the pyrimidine core?
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with Boc or Fmoc to prevent unwanted substitutions .
- Low-Temperature Reactions : Perform nucleophilic additions at 0-5°C to reduce byproduct formation from competing pathways .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for cross-coupling efficiency, as palladium catalysts often improve regioselectivity in heterocyclic systems .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or yields for analogous compounds?
- Purity Assessment : Recrystallize products from ethanol or DCM/hexane to remove impurities that depress melting points .
- Replication of Conditions : Ensure solvent grades, heating rates, and stirring speeds match literature protocols (e.g., yields dropped from 70% to 50% when using technical-grade DMF vs. anhydrous ).
- Statistical Analysis : Perform triplicate syntheses to identify outliers and calculate confidence intervals for yields .
Applications in Medicinal Chemistry
Q. How can this compound serve as a scaffold for drug discovery?
- SAR Studies : Modify the oxadiazole or ester groups to explore effects on bioactivity. For example, replacing ethyl with methyl esters alters metabolic stability .
- Targeted Libraries : Synthesize derivatives with varied substituents (e.g., halogens, amines) for high-throughput screening against cancer cell lines .
- Prodrug Design : Hydrolyze the ester in vivo to generate carboxylic acid metabolites with enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
